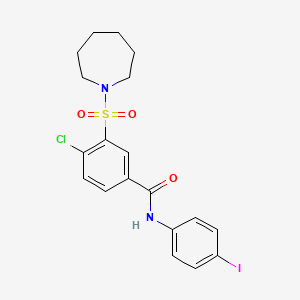
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide, also known as AZD7762, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been extensively studied for its mechanism of action and its ability to inhibit checkpoint kinases, which play a critical role in DNA damage response pathways.
Mecanismo De Acción
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide inhibits checkpoint kinases CHK1 and CHK2, which are involved in DNA damage response pathways. By inhibiting these kinases, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide prevents cancer cells from repairing DNA damage, leading to cell death. This mechanism of action makes 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide a promising candidate for combination therapy with other cancer drugs.
Biochemical and Physiological Effects:
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. In addition, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide is its ability to sensitize cancer cells to radiation therapy and chemotherapy. This makes it a promising candidate for combination therapy with other cancer drugs. However, one limitation of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide is its potential toxicity in normal cells. Further studies are needed to determine the optimal dosage and treatment schedule for 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide.
Direcciones Futuras
There are several future directions for research on 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of checkpoint kinases. Another area of interest is the identification of biomarkers that can predict the response to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide treatment. Finally, clinical trials are needed to determine the efficacy and safety of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide in cancer patients.
Métodos De Síntesis
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide can be synthesized through a multistep process involving the reaction of 4-chloro-N-(4-iodophenyl)benzamide with azepane-1-sulfonyl chloride. The final product is obtained through a purification process and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been widely studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting checkpoint kinases, which are responsible for repairing DNA damage. In addition, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to enhance the efficacy of other cancer drugs, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClIN2O3S/c20-17-10-5-14(19(24)22-16-8-6-15(21)7-9-16)13-18(17)27(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHANYJPHBFBLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClIN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)
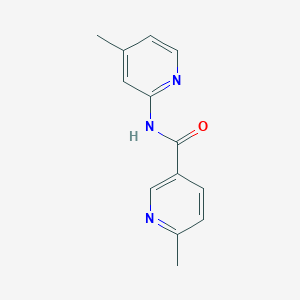
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)
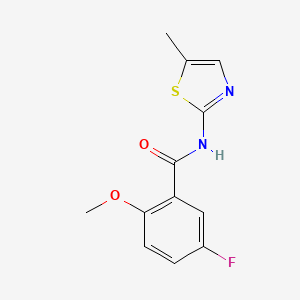
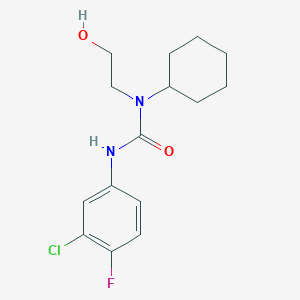
![2H-benzotriazol-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7537713.png)
![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)
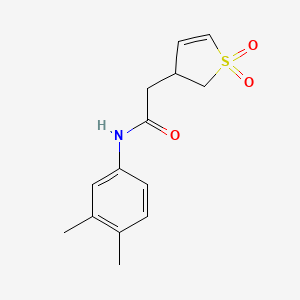
![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)